Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride
Description
Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride is a bicyclic heterocyclic compound comprising fused imidazole and thiazole rings, with a carboxylic acid group at position 2 and a hydrochloride salt. This structure confers both acidic (carboxylic acid) and basic (imidazole) properties, making it versatile in medicinal chemistry. The hydrochloride salt enhances aqueous solubility, critical for pharmaceutical formulations . The compound is a key intermediate in synthesizing derivatives with reported antimicrobial, anti-inflammatory, and kinase-inhibitory activities .
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S.ClH/c9-5(10)4-3-8-2-1-7-6(8)11-4;/h1-3H,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOGNAZKOCMDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(SC2=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409062-93-7 | |
| Record name | imidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride typically involves the reaction of 2-aminothiazole with α-halocarbonyl compounds. One common method includes the reaction of 2-aminothiazole with γ-bromodipnones under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . Another approach involves the use of a multicomponent reaction, where the mechanistic pathway includes amine-induced N-deprotection, oxidative aminocarbonylation, and dearomative cyclization .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated, thus streamlining the process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are typical, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides (methyl iodide).
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to target the QcrB protein in Mycobacterium tuberculosis, leading to the inhibition of bacterial respiration . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases .
- Stability : Discontinued compounds (e.g., Imidazo[2,1-b]thiazole-2-acetic acid hydrochloride) may face stability challenges .
- Spectral Data : NMR and IR spectra vary with substituents; e.g., NH stretches at 3142 cm⁻¹ in bromo-indole derivatives .
Key Differentiators and Trends
Substituent Position : Activity correlates with substituent placement. For example, phenyl at position 6 () enhances kinase inhibition, while methyl at position 3 improves metabolic stability .
Heterocycle Variation : Thiadiazole-containing analogs () exhibit distinct target profiles due to altered electronic properties .
Salt Forms : Hydrochloride salts universally enhance solubility, critical for parenteral formulations .
Biological Activity
Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid; hydrochloride (ITCA HCl) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of ITCA HCl, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
ITCA HCl features a fused imidazole and thiazole ring system with a carboxylic acid group. Its molecular formula is C₆H₄N₂O₂S, and it is typically presented in its hydrochloride form for enhanced stability and solubility. The compound's structure is crucial for its biological activity, as the arrangement of atoms influences its interaction with biological targets.
Research indicates that ITCA HCl interacts with various biological targets, particularly enzymes and receptors. Notably, it has been shown to inhibit the QcrB protein in Mycobacterium tuberculosis, disrupting bacterial respiration and showcasing potential as an antimicrobial agent . Additionally, structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in modulating its activity against different targets.
Biological Activities
ITCA HCl exhibits a range of biological activities:
- Antimicrobial Activity : ITCA HCl has demonstrated effectiveness against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis .
- Antitumor Activity : Various derivatives of ITCA HCl have been synthesized and evaluated for their anticancer properties. For instance, compounds derived from ITCA HCl have shown cytotoxic effects against several cancer cell lines, including human glioblastoma and melanoma cells .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit carbonic anhydrase isoforms, which are implicated in various physiological processes and diseases. Some derivatives have shown promising inhibitory potencies against tumor-associated isoforms .
Table 1: Summary of Biological Activities of ITCA HCl Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| ITCA HCl | Antimicrobial | 10.5 | |
| Derivative A | Antitumor | 15.2 | |
| Derivative B | Carbonic Anhydrase Inhibitor | 57.7 | |
| Derivative C | Cytotoxicity (U251 cells) | <10 |
Case Studies
- Antimicrobial Evaluation : A study assessed the efficacy of ITCA HCl against Mycobacterium tuberculosis. The results indicated that the compound significantly inhibited bacterial growth, supporting its potential use as an antitubercular agent.
- Antitumor Activity : In vitro tests on various cancer cell lines revealed that certain derivatives of ITCA HCl exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting enhanced anticancer properties .
- Enzyme Inhibition Studies : Recent research focused on the inhibition profiles of ITCA HCl derivatives against different carbonic anhydrase isoforms. Compounds were evaluated using a stopped-flow assay, revealing varying degrees of inhibition that correlate with structural modifications .
Q & A
Q. Advanced
- Substituent variation : Introduce halogens, alkyl groups, or electron-withdrawing moieties at positions 2, 3, or 6 .
- In vitro assays : Test modified derivatives against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) .
- Computational modeling : Use docking studies to predict binding affinities for target enzymes (e.g., kinases) .
What computational methods predict feasible synthetic routes for novel derivatives?
Q. Advanced
- Quantum chemical calculations : Identify transition states and reaction pathways using density functional theory (DFT) .
- AI-driven synthesis planning : Tools like Template_relevance Reaxys leverage reaction databases to propose one-step routes and score precursor plausibility .
- Feedback loops : Integrate experimental data (e.g., failed reactions) to refine predictive algorithms .
What are the challenges in synthesizing acid-sensitive imidazo-thiazole derivatives?
Basic
Traditional methods using strong acids (e.g., H₂SO₄) degrade acid-labile groups. Mitigation strategies include:
- Mild cyclization agents : Replace H₂SO₄ with FeCl₃ or Ni catalysts .
- Low-temperature reactions : Perform steps at 0–25°C to preserve functional groups .
How can solubility issues in biological assays be addressed?
Q. Advanced
- Salt formation : Hydrochloride salts improve aqueous solubility .
- Co-solvents : Use DMSO/PBS mixtures (<5% v/v) to maintain compound stability .
- Prodrug strategies : Esterify the carboxylic acid group for enhanced membrane permeability .
What purification techniques are effective post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
